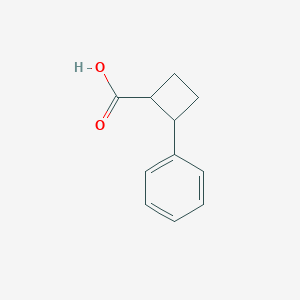

2-phenylcyclobutanecarboxylic acid

Description

The exact mass of the compound 2-Phenylcyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-phenylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUABLWSVGNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-54-0 | |

| Record name | 2-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-2-Phenylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-2-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The guide focuses on the photochemical [2+2] cycloaddition as the primary synthetic strategy, detailing the underlying mechanistic principles, key experimental parameters, and state-of-the-art protocols. Emphasis is placed on achieving high cis-diastereoselectivity and purification methods to isolate the desired stereoisomer. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of synthetic routes involving cyclobutane scaffolds.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds.[1] Their inherent ring strain imparts unique conformational properties and reactivity, making them attractive scaffolds for the development of novel therapeutics and functional materials. The substituted cyclobutane core of cis-2-phenylcyclobutanecarboxylic acid, in particular, offers a rigid framework that can be strategically employed to orient functional groups in three-dimensional space, a critical aspect of rational drug design.

The synthesis of substituted cyclobutanes, however, presents a significant challenge due to the entropic and enthalpic barriers associated with the formation of a strained four-membered ring.[2] Stereocontrol, especially the selective formation of the cis or trans isomer, adds another layer of complexity. This guide will navigate these challenges by providing a detailed exploration of a robust and widely utilized synthetic methodology.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of cis-2-phenylcyclobutanecarboxylic acid points towards a [2+2] cycloaddition between a styrene derivative and an acrylic acid derivative. This approach is one of the most direct and efficient methods for constructing the cyclobutane ring.

Figure 1: Retrosynthetic analysis of cis-2-phenylcyclobutanecarboxylic acid.

Several methods can be employed to effect this transformation, each with its own set of advantages and limitations:

-

Photochemical [2+2] Cycloaddition: This is the most common and often most effective method. It involves the excitation of one of the alkene partners to a higher energy state, which then reacts with the ground-state alkene.[3]

-

Thermal [2+2] Cycloaddition: Generally less common for simple alkenes due to unfavorable orbital symmetry considerations (Woodward-Hoffmann rules). However, it can be achieved with activated alkenes such as ketenes.

-

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate the [2+2] cycloaddition under milder conditions and with greater control over stereochemistry.

This guide will focus on the photochemical approach due to its broad applicability and the wealth of available literature.

The Power of Light: Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis. The reaction proceeds through the formation of an excited state of one of the reacting alkenes, which then adds to the other alkene in a stepwise or concerted fashion to form the four-membered ring.

Mechanistic Insights

The mechanism of the photochemical [2+2] cycloaddition of a styrene derivative and an acrylic acid derivative can be generalized as follows:

-

Photoexcitation: The styrene derivative, possessing a chromophore that absorbs UV or visible light, is excited from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).

-

Exciplex Formation: The excited molecule (in either the S₁ or T₁ state) can form an excited state complex (exciplex) with the ground-state acrylic acid derivative.

-

Diradical Intermediate: The exciplex can collapse to a 1,4-diradical intermediate.

-

Ring Closure: The diradical intermediate then undergoes ring closure to form the cyclobutane ring. The stereochemistry of the final product (cis vs. trans) is often determined at this stage, with the formation of the thermodynamically more stable diradical being a key factor.

Figure 2: Simplified mechanism of photochemical [2+2] cycloaddition.

The regioselectivity of the reaction (head-to-head vs. head-to-tail) is also determined by the stability of the diradical intermediate. For the reaction of styrene and acrylic acid, the formation of a diradical with benzylic and carboxyl-stabilized radical centers is favored, leading predominantly to the 2-phenylcyclobutanecarboxylic acid regioisomer.

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the synthesis of cis-2-phenylcyclobutanecarboxylic acid, synthesized from reliable methodologies in the field.

Materials and Equipment

| Material | Grade | Supplier |

| Styrene | Reagent | Major Chemical Supplier |

| Acrylic Acid | Reagent | Major Chemical Supplier |

| Acetone | ACS Grade | Major Chemical Supplier |

| Dichloromethane | ACS Grade | Major Chemical Supplier |

| Hexanes | ACS Grade | Major Chemical Supplier |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate | Reagent | Major Chemical Supplier |

| Photoreactor | - | e.g., Rayonet or similar |

Step-by-Step Synthesis

Step 1: Reaction Setup

-

In a quartz reaction vessel, dissolve styrene (1.0 eq) and acrylic acid (1.2 eq) in acetone to a concentration of 0.1 M.

-

Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Seal the reaction vessel and place it in a photochemical reactor equipped with a cooling system to maintain the reaction temperature at approximately 20-25 °C.

Step 2: Photochemical Reaction

-

Irradiate the reaction mixture with UV light (e.g., 300 nm) for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Initial Purification

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining acrylic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.

Isolation and Purification of the cis Isomer

The separation of the cis and trans isomers is a critical step and can often be achieved by fractional crystallization or column chromatography.

Method A: Fractional Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature. The trans isomer, often being less soluble, may crystallize out first.

-

Filter the crystals and concentrate the mother liquor.

-

Cool the mother liquor further (e.g., in an ice bath or refrigerator) to induce the crystallization of the cis isomer.[4]

-

Collect the crystals of the cis isomer by filtration and dry them under vacuum. The purity of the isomers can be assessed by ¹H NMR spectroscopy by analyzing the coupling constants of the cyclobutane ring protons.

Method B: Column Chromatography

-

Prepare a silica gel column using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.[5][6]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions. The trans isomer, being less polar, will typically elute before the more polar cis isomer.

-

Monitor the fractions by TLC to identify those containing the pure cis isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cis-2-phenylcyclobutanecarboxylic acid.

Data and Characterization

The successful synthesis and purification of cis-2-phenylcyclobutanecarboxylic acid should be confirmed by appropriate analytical techniques.

| Property | Value |

| CAS Number | 87442-58-8[3][7] |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [3] |

| Appearance | White to off-white solid |

| ¹H NMR | The coupling constants between the vicinal protons on the cyclobutane ring are characteristic for the cis and trans isomers. For the cis isomer, a larger coupling constant is typically observed. |

| ¹³C NMR | Will show the expected number of signals for the carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound should be observed. |

Conclusion and Future Outlook

The photochemical [2+2] cycloaddition provides a reliable and efficient pathway for the synthesis of cis-2-phenylcyclobutanecarboxylic acid. Careful control of reaction conditions and a systematic approach to purification are paramount to obtaining the desired stereoisomer in high purity. The methodologies outlined in this guide offer a solid foundation for researchers to access this valuable synthetic building block.

Future research in this area may focus on the development of more efficient and stereoselective catalytic systems, including the use of chiral catalysts for enantioselective synthesis. Furthermore, the exploration of flow chemistry for photochemical reactions holds the promise of improved scalability and safety. As the demand for structurally diverse and complex molecules continues to grow in the pharmaceutical and materials science sectors, the synthesis of functionalized cyclobutanes will undoubtedly remain a vibrant and important area of research.

References

- Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16.

- University of Toronto. (n.d.).

- University of California, Davis. (n.d.).

-

001CHEMICAL. (n.d.). CAS No. 87442-58-8, cis-2-phenylcyclobutane-1-carboxylic acid. Retrieved from [Link]

- Amjaour, H. S. (2022).

- Amrita Vishwa Vidyapeetham. (n.d.).

- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

- University of Toronto Scarborough. (n.d.).

- BOC Sciences. (n.d.).

- University of Colorado Boulder. (n.d.).

- MicroSolv Technology Corporation. (2025).

- Chromatography Forum. (2009).

- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

- D'Alfonso, A., & Doria, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15589.

- Yavari, I., & Kowsari, E. (2007). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Beilstein Journal of Organic Chemistry, 3, 29.

- Marchal, E., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4969-4978.

- Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19044-19049.

- De Léséleuc, M., & Fagnou, K. (2011). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.

- Hu, X., et al. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. The Journal of Organic Chemistry, 79(15), 7226-7231.

- Ischay, M. A., et al. (2012). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Journal of the American Chemical Society, 134(30), 12474-12477.

- CN110982353A. (2020).

- Zhang, L., et al. (2021).

- Marić, M., & Cunningham, M. F. (2007).

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. 001chemical.com [001chemical.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. cis-2-phenylcyclobutane-1-carboxylic acid 97% | CAS: 87442-58-8 | AChemBlock [achemblock.com]

physical and chemical properties of 2-phenylcyclobutanecarboxylic acid

An In-depth Technical Guide to 2-Phenylcyclobutanecarboxylic Acid

Introduction

2-Phenylcyclobutanecarboxylic acid (C₁₁H₁₂O₂) is a disubstituted cyclobutane derivative featuring a phenyl group and a carboxylic acid moiety. As a molecule incorporating a constrained, non-planar four-membered ring, it serves as a valuable scaffold in medicinal chemistry and materials science. The rigid cyclobutane framework imparts specific conformational constraints on the substituent groups, which can be exploited to probe molecular interactions in biological systems or to design polymers with unique physical properties. Approximately 25% of all commercial pharmaceuticals contain a carboxylic acid group, highlighting the functional group's importance in modulating properties like solubility and target binding[1][2]. This guide provides a comprehensive overview of the physical and chemical properties, stereoisomerism, synthesis, and spectroscopic characterization of 2-phenylcyclobutanecarboxylic acid, intended for researchers and professionals in drug development and chemical synthesis.

Stereoisomerism and Conformational Analysis

A critical feature of 2-phenylcyclobutanecarboxylic acid is its stereochemistry. The relative orientation of the phenyl and carboxyl groups attached to the cyclobutane ring gives rise to two diastereomers: cis and trans.[3] These stereoisomers are distinct chemical compounds with different physical properties and spatial arrangements.

-

cis-2-Phenylcyclobutanecarboxylic acid: The phenyl and carboxyl groups are on the same face of the cyclobutane ring.

-

trans-2-Phenylcyclobutanecarboxylic acid: The phenyl and carboxyl groups are on opposite faces of the ring.

X-ray diffraction studies of the cis isomer have revealed that the cyclobutane ring is not planar but exists in a puckered conformation, with a dihedral angle of 27°.[4] This puckering is a consequence of relieving torsional strain. In the solid state, the phenyl and carboxyl substituents deviate from an ideal bisecting geometry, a conformation influenced by steric crowding between the adjacent bulky groups.[4] This conformational rigidity is a key feature for applications in rational drug design.

Caption: Stereoisomers of 2-phenylcyclobutanecarboxylic acid.

Physical Properties

The physical properties of 2-phenylcyclobutanecarboxylic acid are dependent on its isomeric form. The presence of the polar carboxylic acid group allows for strong intermolecular hydrogen bonding, which significantly influences properties like melting and boiling points.[5][6]

| Property | cis-Isomer | trans-Isomer | Reference |

| CAS Number | 87442-58-8 | 107841-64-5 | [7] |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | [7] |

| Molecular Weight | 176.22 g/mol | 176.22 g/mol | [7] |

| Physical Form | Solid | Yellow Liquid | [4] |

| Melting Point | 83.5 - 85.0 °C | Not available | [4] |

| Purity | Typically ≥97% | Typically ≥97% | [7] |

| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Sparingly soluble in water, though solubility increases upon deprotonation to the carboxylate salt. | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Sparingly soluble in water. | [5] |

Chemical Properties and Reactivity

The chemical reactivity of 2-phenylcyclobutanecarboxylic acid is dominated by the carboxyl functional group.[8] This group can undergo a variety of transformations common to carboxylic acids, making it a versatile intermediate in organic synthesis.

-

Acidity : As a carboxylic acid, it is a weak acid and will deprotonate in the presence of a base to form a carboxylate salt. The acidity is influenced by the phenyl group, though its electronic effect is mediated by the saturated cyclobutane ring.[9]

-

Nucleophilic Acyl Substitution : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for the conversion of the carboxylic acid into various derivatives. Such reactions typically require activation of the carboxyl group (e.g., conversion to an acyl chloride or anhydride) to enhance reactivity.[10][11][12]

-

Decarboxylation : While simple carboxylic acids are generally stable, decarboxylation can sometimes be induced under harsh thermal conditions or through specific reaction pathways, such as those involving β-keto acids.[8]

-

Ring Stability : The cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation at high pressure or temperature. However, under many synthetic conditions, the ring remains intact.[13]

Caption: General reactivity of the carboxylic acid functional group.

Experimental Protocols

Synthesis of 2-Phenylcyclobutanecarboxylic Acid

A documented synthesis of 2-phenylcyclobutanecarboxylic acid begins with 3-phenylglutaric acid.[13] This multi-step procedure involves the formation and subsequent reduction of a lactone intermediate. The choice of reagents is critical for achieving the desired transformations without cleaving the cyclobutane precursor.

Workflow:

Caption: Synthetic workflow for 2-phenylcyclobutanecarboxylic acid.

Step-by-Step Methodology (Adapted from Burger and Hofstetter, 1959[13]):

-

Anhydride Formation: 3-Phenylglutaric acid is refluxed with acetyl chloride to form the corresponding cyclic anhydride. Acetyl chloride is an effective dehydrating agent for this transformation.

-

Lactone Formation: The resulting anhydride is reduced to 3-phenyl-δ-valerolactone. This reduction can be achieved using a selective reducing agent like sodium borohydride (NaBH₄), which targets the anhydride while being mild enough to avoid over-reduction.

-

Ring Opening and Bromination: The lactone is opened and converted to a bromo ester (methyl 5-bromo-3-phenylvalerate) by treatment with hydrogen bromide in methanol.

-

Malonic Ester Synthesis: The bromo ester is treated with diethyl malonate in the presence of a strong base like sodium ethoxide. This is a classic malonic ester synthesis step that forms a new carbon-carbon bond, setting the stage for cyclization.

-

Cyclization and Saponification: The product from the previous step is hydrolyzed and saponified, leading to an intramolecular nucleophilic substitution that forms the cyclobutane ring, yielding 2-phenylcyclobutane-1,1-dicarboxylic acid.

-

Decarboxylation: The final step involves heating the dicarboxylic acid intermediate. This induces decarboxylation (loss of CO₂), yielding the target 2-phenylcyclobutanecarboxylic acid as a mixture of isomers, which can then be separated chromatographically.[13][14]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-phenylcyclobutanecarboxylic acid.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the carboxylic acid group. Key expected absorptions include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show several key signals. A highly deshielded singlet, typically appearing above 10-12 ppm, is characteristic of the acidic carboxyl proton.[18] The signals for the phenyl group protons will appear in the aromatic region (7.0-7.5 ppm), while the protons on the cyclobutane ring will produce complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) due to spin-spin coupling and the ring's puckered conformation.

-

¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl carbon in the range of 165-185 ppm.[18] Signals for the aromatic carbons of the phenyl group will be found between 125-150 ppm, and the sp³-hybridized carbons of the cyclobutane ring will appear further upfield.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight (176.21 g/mol ).[19] Common fragmentation patterns for carboxylic acid derivatives often involve the loss of the carboxyl group or cleavage to form a stable acylium ion (R-CO⁺).[20]

Applications in Research and Drug Development

While 2-phenylcyclobutanecarboxylic acid is not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to medicinal chemists.

-

Scaffold for Bioactive Molecules : The conformationally restricted cyclobutane ring can be used as a rigid scaffold to hold pharmacophoric groups (like the phenyl and carboxyl groups) in a specific spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets.[21]

-

Metabolic Stability : The cyclobutane ring is generally more metabolically stable than more flexible alkyl chains, which can be an advantageous property in drug design.

-

Prodrug Strategies : The carboxylic acid group can be esterified to create prodrugs with improved permeability or pharmacokinetic profiles. These esters can then be hydrolyzed in vivo to release the active carboxylic acid.[1][2]

Conclusion

2-Phenylcyclobutanecarboxylic acid is a multifaceted compound whose utility is defined by its unique combination of a rigid cyclobutane core, a versatile carboxylic acid handle, and stereochemical complexity. A thorough understanding of its physical properties, reactivity, and stereoisomeric forms is crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials. The synthetic routes and spectroscopic signatures detailed in this guide provide researchers with the foundational knowledge required to incorporate this valuable building block into their research and development programs.

References

-

Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Link][13][22]

-

Reisner, G. M., Korp, J. D., Bernal, I., & Fuchs, R. (1983). The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. Canadian Journal of Chemistry, 61(7), 1422-1428. [Link][4]

-

NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link][19]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved March 7, 2026, from [Link][14]

-

LibreTexts Chemistry. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved March 7, 2026, from [Link][5]

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved March 7, 2026, from [Link][6]

-

Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics, 6(8), 392-403. [Link][11]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved March 7, 2026, from [Link][8]

-

Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved March 7, 2026, from [Link][3]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][17]

-

LibreTexts Chemistry. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 7, 2026, from [Link][18]

-

LibreTexts Chemistry. (2024, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link][12]

-

LibreTexts Chemistry. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link][20]

-

Wade, L. G., & Simek, J. W. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). Retrieved from [Link][15]

-

YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link][16]

-

YouTube. (2020, July 14). Carboxylic Acid Derivatives 2: Relative Reactivity. [Link][10]

-

Klebe, G. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link][1][2]

-

Wang, D., & Li, J. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. [Link][21]

-

ResearchGate. (2019). Carboxylic Acids: Nomenclature, preparation, physical properties, and chemical reactions. [Link][9]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Stereoisomers [www2.chemistry.msu.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. cis-2-phenylcyclobutane-1-carboxylic acid 97% | CAS: 87442-58-8 | AChemBlock [achemblock.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. One moment, please... [ijesm.co.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. youtube.com [youtube.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Cyclobutanecarboxylic acid, phenyl ester [webbook.nist.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

molecular weight and formula of 2-phenylcyclobutanecarboxylic acid

An In-Depth Technical Guide to 2-Phenylcyclobutanecarboxylic Acid: Properties, Synthesis, and Analysis

Introduction

2-Phenylcyclobutanecarboxylic acid is a substituted cycloalkane that features a rigid, four-membered carbocyclic ring functionalized with both a phenyl group and a carboxylic acid. This unique structural combination makes it a valuable intermediate in organic synthesis and a potential building block for the development of novel therapeutic agents. The defined spatial orientation of its substituents on a constrained cyclobutane scaffold allows for the precise exploration of pharmacophores in three-dimensional space, a critical aspect of modern drug design.

This technical guide provides a comprehensive overview of 2-phenylcyclobutanecarboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore the nuances of its stereochemistry, present a detailed synthetic protocol with mechanistic insights, and outline the expected analytical characterization.

Core Physicochemical Properties

The fundamental properties of 2-phenylcyclobutanecarboxylic acid are summarized below. These data are essential for handling, reaction planning, and analytical method development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.22 g/mol | [1] |

| Monoisotopic Mass | 176.08372 Da | [4] |

| CAS Number | 107841-64-5 (for trans isomer) | [1] |

| Physical Form | Yellow liquid (for trans isomer) | [1] |

| Predicted XlogP | 2.3 | [4] |

The Critical Role of Stereochemistry

2-Phenylcyclobutanecarboxylic acid possesses two chiral centers at positions C1 (bearing the carboxyl group) and C2 (bearing the phenyl group). This structural feature gives rise to stereoisomerism, a concept of paramount importance in pharmaceutical sciences, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The isomers can be categorized as follows:

-

Diastereomers : These are stereoisomers that are not mirror images of each other. For this molecule, they are designated as cis and trans, depending on the relative orientation of the phenyl and carboxyl groups with respect to the cyclobutane ring.

-

In the cis isomer , the two substituents are on the same side of the ring.

-

In the trans isomer , the substituents are on opposite sides of the ring.[5]

-

-

Enantiomers : These are non-superimposable mirror images. Each diastereomer (cis and trans) exists as a pair of enantiomers:

-

trans : (1R, 2R) and (1S, 2S)

-

cis : (1R, 2S) and (1S, 2R)

-

A mixture containing equal amounts of two enantiomers is known as a racemic mixture and is optically inactive.[6] The separation and characterization of these individual stereoisomers are crucial for any application in drug development to ensure the desired therapeutic effect and safety profile.

Synthesis and Mechanistic Insights

The synthesis of 2-phenylcyclobutanecarboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired cyclization. The route described by Burger and Hofstetter provides a classic and instructive example, starting from 3-phenylglutaric acid.[7]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 2-phenylcyclobutanecarboxylic acid.

Caption: Synthetic pathway from 3-phenylglutaric acid.

Causality in Experimental Design

-

Step 1: Anhydride Formation: The conversion of 3-phenylglutaric acid to its anhydride using acetyl chloride is a crucial first step. This protects one of the carboxylic acid groups and sets up the molecule for selective reduction.

-

Step 2: Lactone Formation: The anhydride is reduced to the corresponding lactone (II). This transformation is selective for one of the carbonyl groups, effectively differentiating the two ends of the original dicarboxylic acid.

-

Step 3: Ring Opening to Bromo Ester: Treatment with dry ethanolic hydrogen bromide opens the lactone ring to form ethyl 5-bromo-3-phenylvalerate (IV).[7] This step introduces a good leaving group (bromide) at one end of the carbon chain and an ester at the other, creating the necessary precursor for cyclization.

-

Step 4: Intramolecular Cyclization: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbon alpha to the ester group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the bromide in an intramolecular Sₙ2 reaction to form the four-membered cyclobutane ring. Using a high-boiling solvent like xylene provides the necessary thermal energy for the reaction to proceed.

-

Step 5: Hydrolysis: The final step is the hydrolysis of the ester (V) to yield the desired 2-phenylcyclobutanecarboxylic acid (VI).

Experimental Protocol: Synthesis of 2-Phenylcyclobutanecarboxylic Acid

The following protocol is adapted from the literature and serves as a validated methodology.[7]

-

Preparation of 3-Phenyl-5-valerolactone (II):

-

Reflux 3-phenylglutaric anhydride (I) with a suitable reducing agent such as sodium borohydride in an appropriate solvent like diglyme.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by acidifying and extracting the product into an organic solvent. Purify by distillation or chromatography.

-

-

Preparation of Ethyl 5-bromo-3-phenylvalerate (IV):

-

Dissolve the lactone (II) in absolute ethanol.

-

Bubble dry hydrogen bromide gas through the solution at 0°C, then allow it to warm to room temperature.

-

Continue the reaction until the lactone is fully converted (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude bromo ester.

-

-

Cyclization to Ethyl 2-phenylcyclobutanecarboxylate (V):

-

Prepare a suspension of sodium hydride in dry xylene under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the bromo ester (IV) in dry xylene to the NaH suspension at an elevated temperature (e.g., reflux).

-

Causality Note: The slow addition is critical to favor the intramolecular cyclization over potential intermolecular polymerization.

-

After the addition is complete, continue heating until the reaction is complete.

-

Carefully quench the reaction by adding ethanol, followed by water. Extract the product with an organic solvent and purify by vacuum distillation.

-

-

Hydrolysis to 2-Phenylcyclobutanecarboxylic Acid (VI):

-

Reflux the purified ester (V) with an aqueous solution of a base (e.g., NaOH or KOH).

-

After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~1-2.

-

Extract the final carboxylic acid product into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.

-

Spectroscopic and Analytical Characterization

Unambiguous identification of 2-phenylcyclobutanecarboxylic acid requires a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | - Very broad O-H stretch from ~3500-2500 cm⁻¹ (due to hydrogen bonding).[8]- Strong C=O stretch for the carboxylic acid at ~1710-1700 cm⁻¹.[9]- C-H stretches for the aromatic and aliphatic protons. |

| ¹H NMR Spectroscopy | - -COOH Proton: A very broad singlet, highly deshielded, appearing between 10-12 ppm.[9]- Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the phenyl ring protons.- Cyclobutane Protons: A complex series of multiplets between ~2.0-3.5 ppm. The protons on C1 and C2 will be deshielded by the adjacent electron-withdrawing groups. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon (-C=O): Deshielded signal between 175-185 ppm.[8]- Aromatic Carbons: Signals between ~125-145 ppm.- Aliphatic Carbons (Cyclobutane): Signals in the range of ~20-50 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 176 corresponding to the molecular weight.[4]- Key Fragments: A characteristic fragmentation pattern for carboxylic acids involves the loss of a hydroxyl radical (M-17) and subsequent loss of carbon monoxide (M-45).[8] |

Applications in Research and Drug Development

While 2-phenylcyclobutanecarboxylic acid is not an active pharmaceutical ingredient itself, its value lies in its role as a sophisticated chemical building block.

-

Synthetic Intermediate: As demonstrated in the original literature, it serves as a precursor for more complex molecular targets.[7]

-

Scaffold for Drug Discovery: The rigid cyclobutane core restricts the conformational flexibility of the molecule. This is highly advantageous in drug design, as it allows for the synthesis of ligands with well-defined three-dimensional shapes to probe the binding pockets of biological targets like enzymes and receptors.

-

Bioisosteric Replacement: Carboxylic acid groups are prevalent in pharmaceuticals, often acting as a key hydrogen-bond donor/acceptor or as a solubilizing group.[10][11] The phenylcyclobutane moiety can be used to introduce this acid function on a rigid, lipophilic scaffold, potentially improving pharmacokinetic properties or binding affinity compared to more flexible aliphatic or aromatic acids. The importance of related structures, such as 2-arylcyclopropane carboxylic acids in drugs like Ticagrelor, highlights the therapeutic potential of such motifs.[12]

Conclusion

2-Phenylcyclobutanecarboxylic acid is a molecule of significant interest due to its well-defined structure and stereochemical complexity. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry principles. A thorough understanding of its properties, stereoisomers, and analytical signatures is essential for its effective use as a synthetic intermediate and as a scaffold in the design and development of new chemical entities for research and therapeutic applications.

References

-

Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Link]

-

NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 2-Phenyl-cyclohexanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

-

TSI Journals. (2019). New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid. Retrieved from [Link]

-

Chemical Synthesis. (2025). 2-phenylbutanoic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Stereoisomers. Department of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-phenylcyclobutanecarboxylic acid (C11H12O2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-phenylcyclohex-2-enecarboxylic acid. Retrieved from [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Vaia. (n.d.). Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Constitutional isomers of molecular formula C5H10O2. Retrieved from [Link]

-

NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Marmara Pharmaceutical Journal. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Semantics Scholar. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

- 1. trans-2-phenylcyclobutane-1-carboxylic acid | 107841-64-5 [sigmaaldrich.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Cyclobutanecarboxylic acid, phenyl ester [webbook.nist.gov]

- 4. PubChemLite - 1-phenylcyclobutanecarboxylic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 5. Stereoisomers [www2.chemistry.msu.edu]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

literature review on substituted cyclobutanecarboxylic acids

An In-depth Technical Guide to Substituted Cyclobutanecarboxylic Acids in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional and conformational properties offer a powerful tool to address key challenges in drug design, including metabolic stability, potency, and selectivity. This guide provides an in-depth analysis of substituted cyclobutanecarboxylic acids, a class of compounds that merges the structural benefits of the cyclobutane core with the critical pharmacophoric role of the carboxylic acid moiety. We will explore the fundamental properties of the cyclobutane ring, delve into robust synthetic strategies for accessing substituted derivatives, and examine their application through compelling case studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

The Cyclobutane Scaffold: A Primer for the Medicinal Chemist

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain, however, does not translate to chemical instability but rather imparts a unique set of physicochemical properties that are increasingly exploited in drug design.[1][2]

Conformational Properties

Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. To alleviate the torsional strain that would result from a planar conformation, the ring adopts a "puckered" or "butterfly" structure.[3][4] In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees.[3][5] This puckered state is not static; the ring undergoes rapid inversion at room temperature, where the "up" and "down" carbons interchange.[5]

The introduction of substituents significantly influences this conformational preference.[6][7] The position of a substituent (e.g., equatorial vs. axial) can modulate the ring-puckering, allowing chemists to precisely control the three-dimensional orientation of pharmacophoric groups.[6] This conformational restriction is a key advantage, as it can lock a molecule into its most active binding conformation, thereby enhancing potency and selectivity.[2][8]

Caption: General workflow for synthesis via Knoevenagel condensation.

Experimental Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid

The following protocol is a representative example based on the scalable synthesis of the scaffold for TAK-828F, illustrating the Knoevenagel condensation and diastereoselective reduction strategy. [9] Step 1: Knoevenagel Condensation

-

To a solution of a 3-substituted cyclobutanone (1.0 equiv) and Meldrum's acid (1.1 equiv) in a suitable solvent (e.g., toluene or benzene), add a catalytic amount of piperidine and acetic acid.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture, and concentrate under reduced pressure. The crude cyclobutylidene Meldrum's acid derivative can be purified by crystallization or used directly in the next step.

Step 2: Diastereoselective Reduction

-

Suspend the crude cyclobutylidene Meldrum's acid derivative (1.0 equiv) in a solvent such as methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ often favors the formation of the cis diastereomer. [9]3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by carefully adding aqueous HCl (1 M) until the pH is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude product.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide (LiOH) and heat the mixture to facilitate hydrolysis of the ester and decarboxylation.

-

After the reaction is complete, acidify the mixture with aqueous HCl.

-

Extract the final substituted cyclobutanecarboxylic acid product, which can then be purified by recrystallization or column chromatography.

Applications and Case Studies in Drug Discovery

The utility of the substituted cyclobutanecarboxylic acid scaffold is best illustrated through its application in active drug discovery programs.

Caption: Cyclobutane scaffold orienting pharmacophores for integrin binding.

Case Study 1: αvβ3 Integrin Antagonists

The integrin αvβ3 is a key target in cancer therapy due to its role in tumor proliferation and dissemination. [10][11]Researchers developed a novel class of antagonists using a functionalized cyclobutane ring as a central scaffold to mimic the native arginine-glycine-aspartic acid (RGD) binding motif. [10]In this design, the cyclobutane core acts as a glycine-mimetic, rigidly controlling the orientation of an arginine-mimetic sidechain (like tetrahydronaphthyridine) and an aspartic acid-mimetic sidechain (a carboxylic acid or ester). [10][12]This approach led to potent antagonists with good metabolic stability and in vivo tolerability, demonstrating the power of the cyclobutane scaffold to create effective RGD-mimetics. [10][11]

Case Study 2: RORγt Inverse Agonists for Autoimmune Diseases

The nuclear receptor RORγt is a critical regulator of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases. [9]The clinical candidate TAK-828F is a potent and selective RORγt inverse agonist that features a cis-1,3-disubstituted cyclobutane carboxylic acid fragment. [13][9]The rigid cis orientation of the substituents on the cyclobutane ring is crucial for positioning the molecule correctly within the ligand-binding domain of the receptor, leading to a significant improvement in potency. [13]

Case Study 3: Acetyl-CoA Carboxylase (ACC) Inhibitors for NASH

Nonalcoholic steatohepatitis (NASH) is a major liver disease with no approved therapies. ACC is a key enzyme in lipid metabolism and a promising target. In a recent study, researchers designed novel ACC inhibitors by replacing a gem-dimethyl group in a known inhibitor with a cyclobutane ring. [14]The resulting cyclobutane-based compound, A1, exhibited potent inhibition of both ACC1 and ACC2 isoforms, comparable to the parent compound. [14]This demonstrates that the cyclobutane ring can serve as an effective and isosteric replacement for other common structural motifs, maintaining biological activity while potentially improving other properties.

| Compound Class/Target | Key Structural Feature | Rationale / Advantage | Citation(s) |

| αvβ3 Integrin Antagonists | 1,2- or 1,3-disubstituted cyclobutane core | Rigid scaffold to orient Arg and Asp mimetics; improved metabolic stability. | [10][11] |

| RORγt Inverse Agonists | cis-3-(acetic acid)cyclobutane | Conformational rigidity improves potency by locking in bioactive conformation. | [13][9] |

| ACC Inhibitors | Spirocyclic cyclobutane | Isosteric replacement for a gem-dimethyl group, maintaining potency. | [14] |

| Antiviral Agents | Substituted cyclobutane carboxylic acids | Patented for potential anti-influenza virus activity. | [15] |

Beyond the Acid: Bioisosteric Replacement Strategies

To overcome the inherent liabilities of the carboxylic acid group, medicinal chemists frequently employ bioisosteric replacement. A bioisostere is a functional group that retains similar physicochemical properties (size, shape, electronics) and produces a broadly similar biological effect. [16][17] The replacement of a carboxylic acid with a suitable bioisostere is a proven strategy to improve pharmacokinetic profiles, particularly oral bioavailability and metabolic stability. [18][17]

| Bioisostere | pKa (approx.) | Key Features & Considerations | Citation(s) |

|---|---|---|---|

| Carboxylic Acid | 4.2 - 4.5 | Strong H-bond acceptor; often ionized; potential metabolic liability. | [17] |

| 5-Substituted Tetrazole | 4.5 - 4.9 | Widely used; maintains acidity but is more lipophilic; can have high desolvation energy, not always improving permeability. | [16][17] |

| Hydroxamic Acid | ~9 | Can chelate metals; also used as a carboxylic acid mimic; can also be metabolized via glucuronidation. | [16] |

| Acyl Sulfonamide | 2.0 - 4.0 | Stronger acid than carboxylic acid; can alter binding interactions. | [18] |

| Sulfonamide | 9 - 10 | Weaker acid; increased lipophilicity and metabolic stability; resistant to glucuronidation. | [17]|

The choice of a bioisostere is highly context-dependent and must be empirically validated within each chemical series. [17]The cyclobutane scaffold provides a stable platform upon which these various acidic groups can be installed and evaluated.

Conclusion and Future Outlook

Substituted cyclobutanecarboxylic acids represent a powerful and versatile class of molecules for modern drug discovery. The unique conformational rigidity of the cyclobutane ring allows for precise control over the spatial arrangement of pharmacophores, leading to improvements in potency, selectivity, and metabolic stability. [1][2]While historically underutilized due to synthetic challenges, the development of robust and scalable synthetic routes has brought this scaffold to the forefront of medicinal chemistry. [10][9] The successful application of this motif in diverse therapeutic areas—from oncology and autoimmune disease to metabolic disorders—highlights its broad utility. [13][10][14]Future efforts will likely focus on the development of novel, stereocontrolled synthetic methodologies to access even more complex and densely functionalized cyclobutane derivatives. [19][20]As the pressure to deliver drug candidates with optimized properties continues to mount, the strategic incorporation of substituted cyclobutane scaffolds will undoubtedly play an increasingly important role in the medicinal chemist's toolbox.

References

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- PMC. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- ScienceDirect. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.

- RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- ACS Publications. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.

- Kwantlen Polytechnic University. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry.

- PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.

- Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.

- Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description.

- PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- ResearchGate. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.

-

PMC. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[1][1]rearrangement cascade. Retrieved from vertexaisearch.cloud.google.com.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 20. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Phenylcyclobutanecarboxylic Acid: From Classical Origins to Modern Photoredox Catalysis

This guide details the technical evolution, synthetic methodologies, and pharmaceutical significance of 2-phenylcyclobutanecarboxylic acid .[1] It is structured for research scientists, prioritizing mechanistic depth and reproducible protocols over general history.[1]

Executive Summary & Structural Significance

2-Phenylcyclobutanecarboxylic acid (2-PCBA) represents a critical scaffold in medicinal chemistry, primarily serving as a conformationally restricted analogue of phenylalanine and a pharmacophore in "soft drug" design.[1] Its cyclobutane ring imposes rigid stereochemical constraints on the phenyl and carboxylate groups, locking them into specific vectors that enhance receptor selectivity—a feature exploited in the development of c4Phe (constrained phenylalanine) and histone deacetylase (HDAC) inhibitors.[1]

Historically, the synthesis of 2-PCBA illustrates the paradigm shift in organic chemistry from linear, stoichiometric transformations (mid-20th century) to convergent, catalytic cycloadditions (21st century).[1]

Historical Genesis: The Burger & Hofstetter Route (1959)

The first definitive, scalable synthesis was established by Alfred Burger and Alfred Hofstetter at the University of Virginia in 1959.[1] Their approach was a linear, 6–9 step sequence starting from 3-phenylglutaric acid.[1][2][3] While low-yielding by modern standards, it remains the foundational reference for the non-photochemical construction of the phenylcyclobutane core.[1]

The Mechanistic Pathway

The Burger route relies on ring contraction and decarboxylation.[1] It avoids the then-unpredictable photochemistry of styrene, instead building the ring through intramolecular alkylation.[1]

Key Steps:

-

Anhydride Formation: Dehydration of 3-phenylglutaric acid.

-

Lactone Reduction: Conversion to 3-phenyl-5-valerolactone.[2][3]

-

Ring Closure: Intramolecular alkylation using malonate derivatives (via a brominated intermediate) to form 1,1-dicarboxylic acid.[1]

-

Decarboxylation: Thermal removal of one carboxyl group to yield the racemic mono-acid.

Figure 1: The classical linear synthesis involves oxidation state adjustments and thermal decarboxylation.[1]

Mechanistic Evolution: The Photochemical Revolution

The modern standard for synthesizing 2-PCBA is the [2+2] photocycloaddition of styrene and acrylic acid derivatives. This route is atom-economical and convergent, constructing the cyclobutane ring in a single step.[1]

The Orbital Symmetry Challenge

Thermal [2+2] cycloaddition is symmetry-forbidden (suprafacial-suprafacial) according to Woodward-Hoffmann rules. Therefore, excitation is required to access the SOMO (Singly Occupied Molecular Orbital) state.[1]

-

Direct Excitation: Requires high-energy UV (<300 nm), often leading to polymerization of styrene.[1]

-

Photoredox Catalysis (Modern): Uses visible light and a transition metal catalyst (e.g., Ru(bpy)₃²⁺) to generate a radical cation intermediate, allowing the reaction to proceed via a stepwise radical mechanism rather than a concerted pericyclic one.[1]

Mechanism: Radical Cation Chain

In the photoredox pathway, the excited catalyst oxidizes the electron-rich styrene to a radical cation.[1] This species undergoes nucleophilic attack by the electron-deficient acrylate, followed by ring closure and back-electron transfer.[1]

Figure 2: The stepwise radical mechanism circumvents orbital symmetry restrictions.

Stereochemical Control & Resolution

The [2+2] cycloaddition typically yields a mixture of cis and trans isomers. For pharmaceutical applications, enantiopurity is non-negotiable.[1]

Isomer Distribution[1]

-

Thermal/Lewis Acid Catalysis: Favors the thermodynamic trans product.

-

Photochemical: Often yields mixtures dependent on the triplet state lifetime and steric bulk of the ester group.

Resolution Protocols

Since direct asymmetric synthesis is challenging, resolution remains the industry standard.[1]

-

Chemical Resolution: Formation of diastereomeric salts using chiral amines (e.g., (R)-(+)-1-phenylethylamine ).

-

Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact.[1]

Data: Efficiency of Resolution Methods

| Method | Resolving Agent | Yield (Enantiomer) | ee% | Notes |

|---|---|---|---|---|

| Salt Crystallization | (R)-(+)-1-Phenylethylamine | 30-40% | >98% | Scalable, requires multiple recrystallizations. |

| Enzymatic Hydrolysis | CAL-B (Lipase) | 45-48% | >99% | Kinetic resolution (max 50% yield); mild conditions. |

| Chiral HPLC | Cellulose-based columns | >90% recovery | >99% | Best for analytical/small-scale; expensive for kg-scale. |

Standard Operating Procedure (SOP)

Protocol: Visible-Light Mediated Synthesis of 2-Phenylcyclobutanecarboxylate

Target Audience: Synthetic Chemists. This protocol utilizes a photoredox approach for safety and reproducibility.

Reagents:

-

Styrene (1.0 equiv)[1]

-

Methyl Acrylate (3.0 equiv)[1]

-

Photocatalyst: Ru(bpy)₃Cl₂ (1.0 mol%)[1]

-

Solvent: Acetonitrile (degassed)[1]

-

Light Source: Blue LED (450 nm, ~10W)[1]

Step-by-Step Workflow:

-

Preparation: In a Pyrex reaction vessel, dissolve Styrene (10 mmol) and Methyl Acrylate (30 mmol) in degassed Acetonitrile (50 mL).

-

Catalyst Addition: Add Ru(bpy)₃Cl₂ (0.1 mmol). Seal the vessel with a septum and sparge with Argon for 15 minutes to remove oxygen (O₂ quenches the excited triplet state).

-

Irradiation: Place the vessel 5 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[4] Reaction typically completes in 12–24 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Note: The product will be a mixture of cis/trans methyl esters.

-

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 4 hours, then acidify with 1M HCl.

Validation Criteria:

-

1H NMR (CDCl₃): Look for cyclobutane ring protons at δ 1.8–2.8 ppm (multiplets).[1]

-

Yield: Expected isolated yield 70–85%.

Applications in Drug Development

The 2-PCBA scaffold is not merely a chemical curiosity; it is a bioisostere used to improve the pharmacokinetic profile of drugs.

-

Constrained Amino Acids (c4Phe):

-

2-PCBA is the precursor to 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe).

-

Function: Replaces phenylalanine in peptide drugs to restrict conformational freedom, preventing proteolytic degradation and locking the peptide in its bioactive conformation.[1]

-

-

Soft Drugs (Anticholinergics):

-

Derivatives of 2-PCBA are used in "soft drug" design—compounds designed to degrade into inactive metabolites (e.g., the free acid) after exerting their therapeutic effect, reducing systemic toxicity.[1]

-

-

HDAC Inhibitors:

-

The rigid hydrophobic bulk of the phenylcyclobutane group serves as a "cap" group in histone deacetylase inhibitors, fitting into the enzyme's hydrophobic pocket with higher specificity than flexible alkyl chains.[1]

-

References

-

Burger, A., & Hofstetter, A. (1959).[1][2] 2-Phenylcyclobutanecarboxylic Acid.[2][3] The Journal of Organic Chemistry, 24(9), 1290.[1] Link[1]

-

Nicewicz, D. A., & MacMillan, D. W. (2008).[1] Merger of organocatalysis and photoredox catalysis. Science, 322(5898), 77-80.[1] (Foundational text for the photoredox mechanism described).

-

Lasa, M., & Cativiela, C. (2006).[1] Synthesis of Enantiomerically Pure 1-Amino-2-phenylcycloalkanecarboxylic Acids (cnPhe). Synlett, 2006(10), 1517-1520.[1] (Source for c4Phe and resolution data).

-

Xu, Y., et al. (2015).[1] Visible Light-Promoted [2+2] Cycloaddition of Styrenes. Journal of the American Chemical Society, 137(25), 8006-8009.[1] Link[1]

Sources

stereoisomers of 2-phenylcyclobutanecarboxylic acid

An In-depth Technical Guide on the Stereoisomers of 2-Phenylcyclobutanecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

Foreword

The nuanced world of stereochemistry presents both profound challenges and significant opportunities in modern chemistry, particularly within drug discovery and materials science. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, pharmacokinetic properties, and material characteristics. 2-Phenylcyclobutanecarboxylic acid, a seemingly simple molecule, serves as an exemplary case study into the complexities and practical implications of stereoisomerism. This guide provides an in-depth exploration of its stereoisomers, offering a blend of theoretical principles and practical methodologies tailored for researchers, scientists, and professionals in drug development. By delving into the synthesis, separation, characterization, and potential applications of these isomers, we aim to equip the reader with the critical knowledge required to navigate the intricacies of stereoisomerism in their own research endeavors.

Introduction to the Stereochemistry of 2-Phenylcyclobutanecarboxylic Acid

2-Phenylcyclobutanecarboxylic acid possesses two stereocenters, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The stereocenters are the C1 carbon (attached to the carboxyl group) and the C2 carbon (attached to the phenyl group). The relative orientation of the phenyl and carboxyl groups on the cyclobutane ring determines whether the diastereomer is cis or trans.

-

cis-2-Phenylcyclobutanecarboxylic acid: In this configuration, the phenyl and carboxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-phenylcyclobutanecarboxylic acid and (1S,2R)-2-phenylcyclobutanecarboxylic acid.

-

trans-2-Phenylcyclobutanecarboxylic acid: In this configuration, the phenyl and carboxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-phenylcyclobutanecarboxylic acid and (1S,2S)-2-phenylcyclobutanecarboxylic acid.

The distinct three-dimensional arrangements of these isomers lead to different physical, chemical, and biological properties, a concept of critical importance in drug design where only one stereoisomer may exhibit the desired therapeutic effect while others could be inactive or even toxic.

Caption: Stereoisomers of 2-phenylcyclobutanecarboxylic acid.

Synthesis and Stereochemical Control

The synthesis of 2-phenylcyclobutanecarboxylic acid and the control of its stereochemistry are pivotal for isolating the desired isomers. A common synthetic route involves the [2+2] cycloaddition of phenylacetylene with acrylic acid, followed by reduction. However, controlling the stereochemical outcome of this reaction is challenging and often results in a mixture of cis and trans isomers.

Stereoselective Synthesis Strategies

Achieving stereoselectivity in the synthesis of 2-phenylcyclobutanecarboxylic acid often requires the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary can be attached to the acrylic acid derivative prior to the cycloaddition reaction. The steric hindrance imposed by the auxiliary favors the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Another approach involves the use of a chiral Lewis acid catalyst to promote the [2+2] cycloaddition. The catalyst creates a chiral environment around the reactants, influencing the stereochemical course of the reaction and leading to the preferential formation of a specific stereoisomer.

Separation and Resolution of Stereoisomers

Given that many synthetic routes yield a mixture of stereoisomers, effective separation techniques are crucial. The separation of diastereomers (cis from trans) is generally more straightforward than the resolution of enantiomers due to their different physical properties.

Separation of Diastereomers

The cis and trans diastereomers of 2-phenylcyclobutanecarboxylic acid can often be separated by conventional chromatographic techniques such as column chromatography or by fractional crystallization. The different spatial arrangements of the phenyl and carboxyl groups lead to differences in polarity and crystal packing, which can be exploited for separation.

Resolution of Enantiomers

The resolution of the enantiomeric pairs requires chiral techniques.

-

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. A chiral stationary phase (CSP) is used in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.

thermodynamic stability of the cyclobutane ring in 2-phenylcyclobutanecarboxylic acid

The following technical guide details the thermodynamic and kinetic stability profile of the cyclobutane ring within the 2-phenylcyclobutanecarboxylic acid scaffold.

Executive Summary

The cyclobutane ring in 2-phenylcyclobutanecarboxylic acid (2-PCBA) represents a "high-energy but kinetically persistent" scaffold. While the parent cyclobutane ring possesses significant strain energy (~26.5 kcal/mol), the 2-phenyl substituted system exhibits robust stability under physiological and standard synthetic conditions.

Key Technical Takeaways:

-

Thermodynamic Preference: The trans-isomer is thermodynamically favored over the cis-isomer by approximately 2.0–3.0 kcal/mol , driven principally by the minimization of 1,2-steric repulsion between the phenyl ring and the carboxylic acid.

-

Kinetic Stability: The carbon framework is inert to hydrolysis and oxidation under ambient conditions. The primary stability risk is epimerization at the

-carbon (C1), not ring cleavage. -

Drug Design Value: The scaffold serves as a rigidified bioisostere for

-amino butyric acid (GABA) derivatives and phenethylamine analogs, offering metabolic stability superior to flexible alkyl chains.

Thermodynamic Architecture

To utilize 2-PCBA effectively, one must understand the interplay between intrinsic ring strain and substituent stereochemistry.

Ring Strain Analysis

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Angle Strain: The C-C-C bond angles are ~88°, significantly deviating from the ideal tetrahedral 109.5°.

-

Torsional Strain: Puckering reduces eclipsing hydrogen interactions but does not eliminate them.

-

Total Strain Energy (SE):

.

Despite this high SE, the activation energy for ring opening (C-C bond cleavage) is high (>60 kcal/mol for concerted retro-[2+2]), rendering the ring chemically stable up to temperatures exceeding 200°C in the absence of specific catalysts.

Stereochemical Stability: Cis vs. Trans

The relative stability of the isomers is dictated by steric interference between the bulky phenyl group (A-value ~3.0) and the carboxylic acid group (A-value ~1.4).

| Isomer | Conformation | Steric Interaction | Relative Energy ( |

| Trans | Pseudo-diequatorial | Minimal (Substituents anti) | 0.0 kcal/mol (Reference) |

| Cis | Pseudo-axial/equatorial | High (1,2-gauche interaction) | +2.4 kcal/mol (Estimated) |

Mechanistic Insight: In the cis-isomer, the phenyl and carboxylic acid groups are forced to occupy the same face of the ring, creating severe van der Waals repulsion. The trans-isomer allows these groups to orient on opposing faces, stabilizing the molecule.

Mechanistic Stability & Degradation Pathways

The stability of 2-PCBA is not defined by ring explosion, but by stereochemical integrity .

The Primary Risk: Epimerization

The carboxylic acid exerts a strong electron-withdrawing effect on the

Pathway:

-

Deprotonation at C1 forms a planar enolate intermediate.

-

Reprotonation occurs from the less hindered face.

-

This process drives the mixture toward the thermodynamic trans-isomer.

Ring Opening (Retro-Aldol / Retro-[2+2])

Unlike cyclopropanes, cyclobutanes are resistant to electrophilic ring opening. However, specific conditions can trigger cleavage:

-

Thermal: Requires

(Decarboxylation/Cleavage). -

Oxidative: Ruthenium tetroxide can cleave the phenyl ring, but the cyclobutane often survives.

-

Hydrogenolysis: The cyclobutane ring is generally stable to Pd/C hydrogenation, unlike cyclopropane.

Visualization of Stability Pathways

Caption: Figure 1. The dominant stability pathway is the base-catalyzed epimerization from Cis to Trans. Ring cleavage is a high-energy outlier.

Experimental Protocols for Stability Assessment

To validate the stability of a 2-PCBA scaffold in a drug candidate, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Equilibration Assay

Objective: Determine the precise

-

Preparation: Dissolve 50 mg of pure cis-2-PCBA (or mixture) in 1.0 mL MeOH-d4.

-